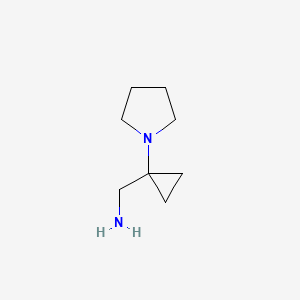

![molecular formula C8H7F3O2 B1434879 [2-(Difluoromethoxy)-3-fluorophenyl]methanol CAS No. 1242257-84-6](/img/structure/B1434879.png)

[2-(Difluoromethoxy)-3-fluorophenyl]methanol

説明

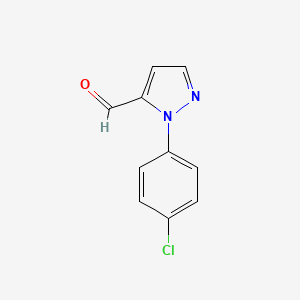

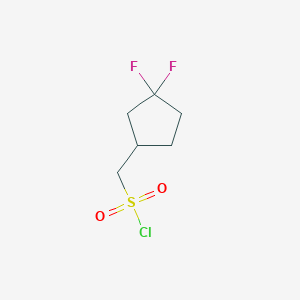

“[2-(Difluoromethoxy)-3-fluorophenyl]methanol” is a chemical compound with the molecular formula C8H7F3O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a difluoromethoxy group (-OCHF2) and a fluorine atom attached to a phenyl ring, along with a methanol group (-CH2OH). The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 192.14 . More specific physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.科学的研究の応用

Methanol Fuel Cells

Research highlights the importance of methanol in direct methanol fuel cells (DMFCs), which offer an attractive alternative for power generation due to their efficiency and reduced environmental impact. Methanol crossover, a key challenge in DMFC development, significantly affects cell performance. Efforts are underway to develop more methanol-impermeable polymer electrolytes to mitigate this issue (Heinzel & Barragán, 1999).

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production. This review compares mainstream hydrogen production pathways from methanol, highlighting advancements in catalyst development and reactor technologies for methanol steam reforming, partial oxidation, and autothermal reforming (García et al., 2021).

Methanol Synthesis and Applications

The synthesis and application of methanol as a clean-burning fuel and a potential energy source in power generation underscore its versatility. Methanol can significantly contribute to the development of sustainable energy solutions, including its use as a peaking fuel in integrated gasification combined cycle power stations (Cybulski, 1994).

Methanol as a Chemical Marker

Methanol's role as a chemical marker for assessing the condition of solid insulation in power transformers highlights its utility in electrical engineering and environmental monitoring. The stability of methanol at different temperatures and its correlation with cellulose degradation offer valuable insights into transformer maintenance and reliability (Jalbert et al., 2019).

Methanol in Chemical Fixation

The use of methanol in chemical fixation processes, such as Methacarn (methanol-Carnoy) fixation, demonstrates its significance in histological studies. Methanol's ability to enhance the shrinkage temperature of collagen and preserve helical proteins provides a basis for improved tissue preservation and analysis (Puchtler et al., 1970).

特性

IUPAC Name |

[2-(difluoromethoxy)-3-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXNCMYRLWLBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)

![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)

![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)